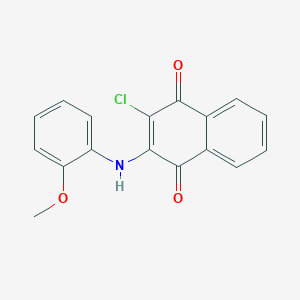

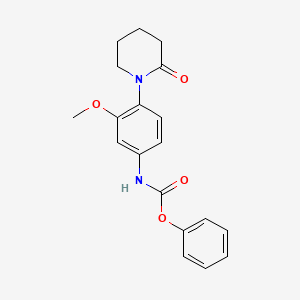

Phenyl (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)carbamate, also known as PHCCC, is a synthetic compound that belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4). PHCCC has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

- Phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate and its derivatives have been synthesized and screened for in vitro antimicrobial activity . These compounds demonstrated significant antibacterial and antifungal effects, comparable to standard antimicrobial agents. The molecular docking studies further supported their inhibitory potency.

- The compound has served as an intermediate in the investigation of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . NNRTIs play a crucial role in managing HIV infections by inhibiting the reverse transcriptase enzyme.

- Related indole derivatives, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one, have been studied for their in vitro antitubercular activity . Although not directly the same compound, this highlights the potential of phenyl-substituted derivatives in combating tuberculosis.

- A related compound, 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride (SKF-96365), was synthesized and characterized. It acts as a calcium channel blocker . Such compounds are relevant in cardiovascular research and drug development.

- While not directly studied for phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate, coumarin derivatives (to which this compound belongs) are known for their antioxidant and anti-inflammatory activities . These properties are valuable in various health contexts.

Antimicrobial Activity

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Antitubercular Activity

Calcium Channel Blockers

Antioxidant and Anti-Inflammatory Properties

Mecanismo De Acción

While the specific mechanism of action for “Phenyl (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)carbamate” is not provided, it’s worth noting that related compounds like Apixaban act as direct inhibitors of activated factor X (FXa), reducing thrombin generation and indirectly inhibiting platelet aggregation .

Propiedades

IUPAC Name |

phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-17-13-14(20-19(23)25-15-7-3-2-4-8-15)10-11-16(17)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKXWECMSFBWJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)

![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)

![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)

![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)